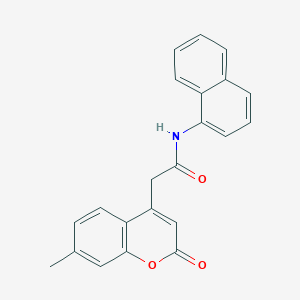

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other required reactants in dry DMF and TEA heated at 70°C . The completion of the reaction was checked by TLC .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .科学的研究の応用

Synthesis and Catalysis

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide is involved in various synthetic processes, showcasing its utility in creating complex organic molecules. For instance, it has been utilized in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives through a one-pot reaction catalyzed by nano magnetite (Fe3O4) under ultrasound irradiation, highlighting efficient and clean methodologies in organic synthesis (Mokhtary & Torabi, 2017).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, revealing insights into their molecular arrangements and potential interactions. Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed that it exhibits a chiral layered structure, stabilized by various noncovalent interactions including hydrogen, stacking, and halogen bonding, contributing to our understanding of molecular interactions and stability (Gouda et al., 2022).

Molecular Design and Synthesis

The molecule serves as a precursor in the design and synthesis of thiazolidin-4-ones, demonstrating the versatility of this compound in contributing to medicinal chemistry and drug design. Research shows it can lead to the formation of compounds with potential antibacterial activities, expanding the compound's relevance in pharmaceutical research (Čačić et al., 2009).

Material Science and Organic Electronics

In material science, derivatives of this compound have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). The exploration of new anthracene derivatives containing the coumarin moiety for OLED applications indicates the compound's contribution to the development of advanced electronic materials (Jung et al., 2017).

Antimicrobial and Antioxidant Research

Further, it has been the basis for synthesizing new thiazolidinones containing coumarin moieties, evaluated for their antibacterial and antioxidant activities. This demonstrates the compound's potential in contributing to the discovery of new antimicrobial and antioxidant agents, addressing the need for novel therapeutics against resistant strains of bacteria and oxidative stress-related diseases (Hamdi et al., 2012).

将来の方向性

特性

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-14-9-10-18-16(13-22(25)26-20(18)11-14)12-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-11,13H,12H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLRENANRKNFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

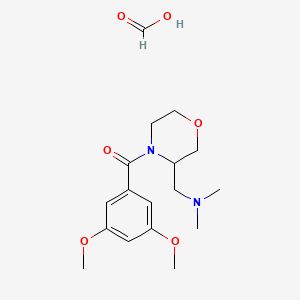

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

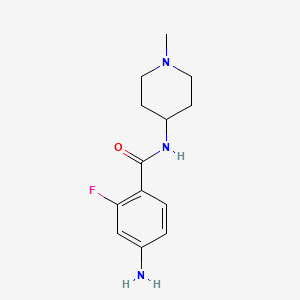

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)

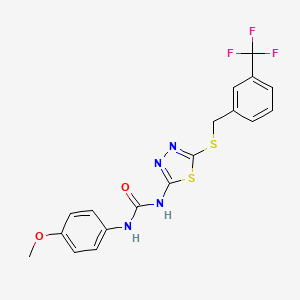

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)

![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)

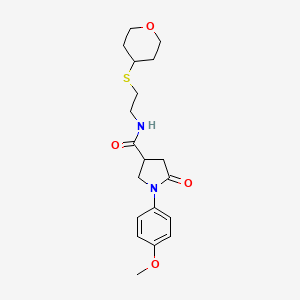

![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)